6-Amino-4-fluoroisoindol-1-one
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Overview
Description
6-Amino-4-fluoroisoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both amino and fluoro substituents in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-fluoroisoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluoroaniline with phthalic anhydride, followed by cyclization and subsequent amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-4-fluoroisoindol-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted isoindolones .
Scientific Research Applications
6-Amino-4-fluoroisoindol-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Amino-4-fluoroisoindol-1-one involves its interaction with specific molecular targets and pathways. The amino and fluoro substituents play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
- 6-Amino-4-chloroisoindol-1-one
- 6-Amino-4-bromoisoindol-1-one
- 6-Amino-4-iodoisoindol-1-one
Comparison: Compared to its analogs, 6-Amino-4-fluoroisoindol-1-one is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C8H5FN2O |
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Molecular Weight |
164.14 g/mol |
IUPAC Name |
6-amino-4-fluoroisoindol-1-one |
InChI |
InChI=1S/C8H5FN2O/c9-7-2-4(10)1-5-6(7)3-11-8(5)12/h1-3H,10H2 |
InChI Key |
GQZWPXYUAZZSIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N=C2)F)N |
Origin of Product |
United States |
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